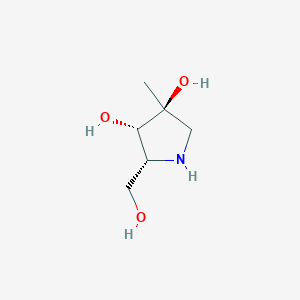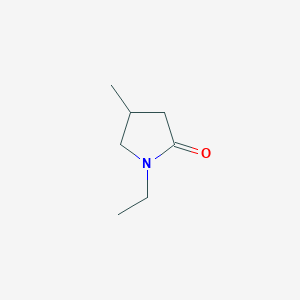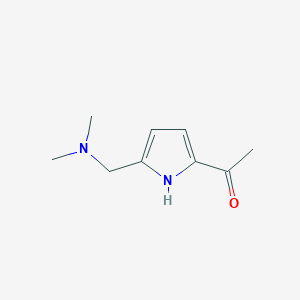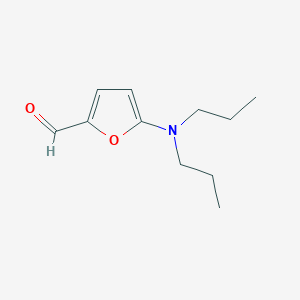
(2R,3S,4S)-2-(Hydroxymethyl)-4-methylpyrrolidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4S)-2-(Hydroxymethyl)-4-methylpyrrolidine-3,4-diol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with hydroxymethyl and methyl groups. The stereochemistry of the compound is defined by the (2R,3S,4S) configuration, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S)-2-(Hydroxymethyl)-4-methylpyrrolidine-3,4-diol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a pyrrolidine derivative, using reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as catalytic hydrogenation or enzymatic reduction. These methods offer higher yields and better control over the stereochemistry. The use of biocatalysts, such as specific enzymes, can also enhance the selectivity and efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S)-2-(Hydroxymethyl)-4-methylpyrrolidine-3,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
(2R,3S,4S)-2-(Hydroxymethyl)-4-methylpyrrolidine-3,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of (2R,3S,4S)-2-(Hydroxymethyl)-4-methylpyrrolidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity. The hydroxymethyl and methyl groups play a role in the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S)-2-(Hydroxymethyl)tetrahydrofuran-3,4-diol
- (2R,3S,4S)-2-(Hydroxymethyl)tetrahydrothiophene-3,4-diol
Uniqueness
(2R,3S,4S)-2-(Hydroxymethyl)-4-methylpyrrolidine-3,4-diol is unique due to its specific stereochemistry and the presence of both hydroxymethyl and methyl groups on the pyrrolidine ring. This combination of features gives it distinct reactivity and interaction profiles compared to other similar compounds.
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2R,3S,4S)-2-(hydroxymethyl)-4-methylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3/c1-6(10)3-7-4(2-8)5(6)9/h4-5,7-10H,2-3H2,1H3/t4-,5+,6+/m1/s1 |
InChI Key |
OHONSQBTMHWXRV-SRQIZXRXSA-N |
Isomeric SMILES |
C[C@@]1(CN[C@@H]([C@@H]1O)CO)O |
Canonical SMILES |
CC1(CNC(C1O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)diphenylphosphine oxide](/img/structure/B12872333.png)
![2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12872353.png)

![1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B12872357.png)


![4-Bromo-2-(bromomethyl)benzo[d]oxazole](/img/structure/B12872384.png)
![2-(Chloromethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12872386.png)


![(3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12872393.png)
![2-Acetylbenzo[d]oxazole-4-carbaldehyde](/img/structure/B12872398.png)


